Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone
Brand Name: Vulcanchem
CAS No.: 5135-80-8
VCID: VC16503489
InChI: InChI=1S/C8H7ClN4O4/c9-3-4-10-11-7-2-1-6(12(14)15)5-8(7)13(16)17/h1-2,4-5,11H,3H2
SMILES:
Molecular Formula: C8H7ClN4O4
Molecular Weight: 258.62 g/mol

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone

CAS No.: 5135-80-8

Cat. No.: VC16503489

Molecular Formula: C8H7ClN4O4

Molecular Weight: 258.62 g/mol

* For research use only. Not for human or veterinary use.

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone - 5135-80-8

Specification

CAS No. 5135-80-8
Molecular Formula C8H7ClN4O4
Molecular Weight 258.62 g/mol
IUPAC Name N-(2-chloroethylideneamino)-2,4-dinitroaniline
Standard InChI InChI=1S/C8H7ClN4O4/c9-3-4-10-11-7-2-1-6(12(14)15)5-8(7)13(16)17/h1-2,4-5,11H,3H2
Standard InChI Key KCCZBPFTPLCZGI-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCl
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone comprises a chloroacetaldehyde moiety linked to a 2,4-dinitrophenylhydrazone group. The molecular formula is inferred as C₈H₆ClN₄O₄ based on analogous compounds like 4-chlorobenzaldehyde (2,4-dinitrophenyl)hydrazone (PubChem CID: 9561879) . The structure features:

  • A reactive hydrazone (-NH-N=) group facilitating condensation reactions.

  • Electron-withdrawing nitro (-NO₂) groups at the 2- and 4-positions of the phenyl ring, enhancing electrophilicity.

  • A chloro (-Cl) substituent on the acetaldehyde backbone, influencing steric and electronic properties .

The planar arrangement of the hydrazone group allows for π-conjugation, which is critical for UV-Vis absorbance in analytical applications .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight273.61 g/mol (calculated)
Melting Point180–185°C (decomposes)
SolubilityInsoluble in water; soluble in DMSO, ethanol
AppearanceYellow-orange crystalline solid

The compound’s insolubility in aqueous media necessitates polar organic solvents for handling . Its stability under ambient conditions makes it suitable for long-term storage.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves two primary methods :

Method 1: Direct Condensation
Chloroacetaldehyde reacts with 2,4-dinitrophenylhydrazine in acidic ethanol:

ClCH₂CHO+H₂NNHC₆H₃(NO₂)₂ClCH₂CH=NNHC₆H₃(NO₂)₂+H₂O\text{ClCH₂CHO} + \text{H₂NNHC₆H₃(NO₂)₂} \rightarrow \text{ClCH₂CH=NNHC₆H₃(NO₂)₂} + \text{H₂O}

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration .

Method 2: In Situ Generation
Chloroacetaldehyde is generated from cyclophosphamide metabolism in biological systems, followed by hydrazone formation with 2,4-dinitrophenylhydrazine . This method is pivotal in metabolite detection studies.

Optimization Parameters

  • Temperature: 0–5°C to minimize side reactions .

  • Solvent: Ethanol or methanol for optimal yield (70–85%) .

  • Purification: Recrystallization from hot ethanol enhances purity (>95%).

Analytical and Biochemical Applications

Carbonyl Group Detection

As a derivative of Brady’s reagent, this hydrazone is used to identify aldehydes and ketones via precipitate formation. The intense coloration (λₘₐₓ = 360–400 nm) enables UV-Vis quantification .

Chromatographic Standards

High-performance liquid chromatography (HPLC) employs the compound as a reference standard due to its distinct retention time and absorbance profile .

Metabolic Studies

In rats, chloroacetaldehyde—a metabolite of cyclophosphamide—forms this hydrazone derivative, which is detectable in urine. This adduct assists in tracking drug metabolism and toxicity pathways .

Future Directions and Research Gaps

Structural Modifications

Introducing electron-donating groups (e.g., -OCH₃) could enhance solubility and reduce toxicity. Computational modeling (DFT) may predict optimized derivatives.

Drug Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles could mitigate off-target effects while improving bioavailability.

Ecological Impact

Studies on environmental persistence and biodegradability are urgently needed, given the compound’s nitroaromatic structure.

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